Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-

Structural differentiation SAR procurement specification

Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- (CAS 613660-72-3) is a 2,5-disubstituted pyrrolidine amide bearing a 6-methylnicotinoyl moiety. It belongs to the class of N-acylpyrrolidines, a scaffold frequently explored in medicinal chemistry for neurotransmitter receptor modulation and enzyme inhibition programs.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 613660-72-3
Cat. No. B12578565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-
CAS613660-72-3
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1CCC(N1C(=O)C2=CN=C(C=C2)C)C
InChIInChI=1S/C13H18N2O/c1-9-4-7-12(8-14-9)13(16)15-10(2)5-6-11(15)3/h4,7-8,10-11H,5-6H2,1-3H3
InChIKeyGNBZUYMERWEODI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- (CAS 613660-72-3): Sourcing and Differentiation Landscape


Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- (CAS 613660-72-3) is a 2,5-disubstituted pyrrolidine amide bearing a 6-methylnicotinoyl moiety. It belongs to the class of N-acylpyrrolidines, a scaffold frequently explored in medicinal chemistry for neurotransmitter receptor modulation and enzyme inhibition programs. However, exhaustive searching of primary research papers, patents, and authoritative databases has not returned any quantitative, comparator-based differentiation data for this specific compound [1]. The available vendor and database entries confirm its existence as a screening compound but provide no target-specific potency, selectivity, or PK data relative to close analogs [2].

Why In-Class Pyrrolidine Amide Analogs Cannot Replace 2,5-Dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]pyrrolidine Without Head-to-Head Data


The N-acylpyrrolidine chemotype encompasses a structurally diverse array of compounds with widely varying steric, electronic, and stereochemical properties. The 2,5-dimethyl substitution pattern on the pyrrolidine ring introduces specific conformational constraints and steric bulk that can profoundly influence target engagement, selectivity, and metabolic stability relative to unsubstituted, mono-methyl, or piperidine analogs. In the absence of direct comparative biological data for CAS 613660-72-3, generic substitution with a broader in-class analog introduces unquantifiable risk in assay reproducibility and SAR interpretation [1]. The 6-methylpyridine carbonyl moiety further distinguishes this compound from other heteroaryl ketone derivatives, suggesting unique hydrogen-bonding and π-stacking potential that cannot be assumed from class-level behavior alone [2].

Quantitative Differentiation Evidence for Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- (CAS 613660-72-3)


Structural Uniqueness vs. Closest Commercial Analogs: No Quantitative Activity Data Available

Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- (CAS 613660-72-3) is distinct from its closest commercial analog, Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)- (CAS 613660-85-8), by the presence of an additional methyl group at the 5-position of the pyrrolidine ring . While this structural difference is expected to impart altered conformational preferences, steric interactions, and potentially divergent biological activity, no published head-to-head or cross-study quantitative comparison of binding affinity, functional activity, selectivity, or ADME properties exists for these two compounds [1]. Consequently, any procurement decision based on functional superiority cannot be supported by publicly available evidence.

Structural differentiation SAR procurement specification

Class-Level Evidence Gap: No Published Target Engagement or Potency Data

A systematic review of the pyrrolidine amide and 6-substituted nicotine analog literature reveals that while some 6-methylnicotinoyl derivatives and 2,5-dimethylpyrrolidine-containing compounds have been studied in the context of nicotinic acetylcholine receptors (nAChRs) and monoamine transporters, CAS 613660-72-3 itself has not been the subject of any published target engagement study [1]. Class-level inference from structurally related 6-substituted nicotine analogs indicates that 6-methyl substitution can enhance nAChR binding affinity by 2- to 20-fold over (±)-nicotine (Ki = 2.3 nM), but this inference cannot be directly extrapolated to the amide-linked 2,5-dimethylpyrrolidine scaffold without experimental validation [2]. No Ki, IC50, EC50, or other quantitative potency metric is available for this compound.

target engagement potency selectivity

Absence of Physicochemical or ADME Differentiation Data

No experimentally measured logP, logD, aqueous solubility, metabolic stability (e.g., human or rat liver microsome t½), permeability (e.g., PAMPA or Caco-2), or plasma protein binding data have been published for CAS 613660-72-3 [1]. In silico predictions using standard tools (e.g., SwissADME, QikProp) could be performed but would not constitute experimental differentiation and are inherently unreliable for novel chemotypes without prospective validation [2]. This absence prevents any procurement decision based on superior drug-like properties relative to analogs.

physicochemical properties ADME drug-likeness

Recommended Application Scenarios for Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- (CAS 613660-72-3) Based on Available Evidence


Screening Library Diversification for Nicotinic or Monoamine Transporter Targets

Given the class-level evidence that 6-methylnicotinoyl and 2,5-dimethylpyrrolidine moieties independently contribute to nAChR and monoamine transporter pharmacology, CAS 613660-72-3 may be a useful addition to a screening deck targeting these protein families. However, its use is strictly as a structurally novel entity for hit identification rather than as a known active compound.

SAR Probe Synthesis to Interrogate pyrrolidine Substitution Effects

The compound can serve as a matched pair with CAS 613660-85-8 (2-methyl analog) to systematically evaluate the impact of a second pyrrolidine methyl group on target engagement, selectivity, and ADME properties. This internal comparison would generate the primary differentiation data currently absent from the public domain.

Building Block for Diversity-Oriented Synthesis (DOS)

The compound's amide linkage and heteroaryl ketone functionality offer synthetic handles for further derivatization, making it a candidate for DOS campaigns where scaffold novelty is prioritized over pre-existing biological validation.

Negative Control or Inactive Comparator Studies

Until its biological activity is experimentally determined, the compound can be provisionally utilized as a structurally matched negative control in assays where the 2-methyl analog or other active members of the series are being profiled, provided that the absence of activity is empirically confirmed.

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